molecular formula C12H15N3O B5727152 N-(1-ethyl-1H-benzimidazol-2-yl)propanamide

N-(1-ethyl-1H-benzimidazol-2-yl)propanamide

Cat. No. B5727152
M. Wt: 217.27 g/mol
InChI Key: QGAJQYQUCYXTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-1H-benzimidazol-2-yl)propanamide, also known as EBIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBIP is a benzimidazole derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to inhibit the formation of beta-amyloid plaques, which are believed to play a role in the disease.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-ethyl-1H-benzimidazol-2-yl)propanamide can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In vivo studies have shown that N-(1-ethyl-1H-benzimidazol-2-yl)propanamide can reduce inflammation, inhibit tumor growth, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)propanamide. One area of research is the development of more efficient synthesis methods for N-(1-ethyl-1H-benzimidazol-2-yl)propanamide. Another area of research is the investigation of N-(1-ethyl-1H-benzimidazol-2-yl)propanamide's potential applications in other fields, such as energy storage and environmental remediation. Additionally, more studies are needed to fully understand the mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)propanamide and its potential use in treating various diseases.

Synthesis Methods

N-(1-ethyl-1H-benzimidazol-2-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl chloroacetate to form ethyl 2-(1H-benzimidazol-2-yl)acetate. This intermediate is then reacted with 2-bromo-1-propanol to form N-(1-ethyl-1H-benzimidazol-2-yl)propanamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to have insecticidal properties and can be used as a pesticide. In material science, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been studied for its potential use in organic electronic devices.

properties

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-11(16)14-12-13-9-7-5-6-8-10(9)15(12)4-2/h5-8H,3-4H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAJQYQUCYXTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-benzimidazol-2-yl)propanamide

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